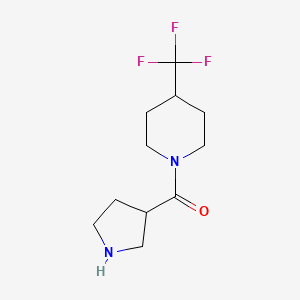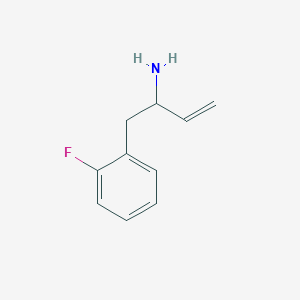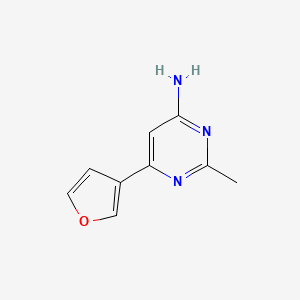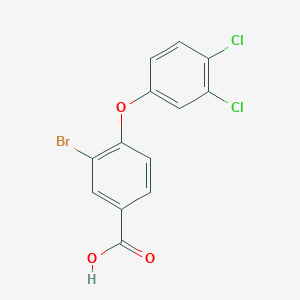
3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid
説明
科学的研究の応用
Development of Fluorescence Probes
- Researchers designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. These probes can differentiate between different types of ROS and have been applied to living cells for visualization purposes (Setsukinai et al., 2003).
Antioxidant and Enzyme Inhibition
- A study synthesized novel bromophenols, demonstrating powerful antioxidant activities and inhibitory actions on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are significant in the context of metabolic enzyme research (Öztaşkın et al., 2017).
High-Performance Liquid Chromatography (HPLC) in Poisoning Diagnosis
- HPLC methods have been developed for detecting chlorophenoxy herbicides and benzonitrile herbicides in biological specimens. This technique aids in diagnosing acute poisoning, highlighting the importance of 3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid in forensic and medical sciences (Flanagan & Ruprah, 1989).
Chemical Reactivity and Vibrational Analysis
- A study focused on the structure and reactivity of similar bromo-benzoic acid compounds. It examined various molecular parameters, providing insights into the reactivity and properties of these compounds, which are essential for chemical synthesis and material science (Yadav et al., 2022).
Advanced Oxidation Processes
- The compound has been studied in the context of advanced oxidation processes for the degradation of organic pollutants. This research is crucial for environmental science, particularly in water treatment and pollution control (Bokare & Choi, 2011).
Water Purification
- Research involving similar chlorophenol compounds has explored the use of titanium dioxide suspensions under UV light for purifying water. This application is vital for environmental remediation and sustainable water management (Matthews, 1990).
特性
IUPAC Name |
3-bromo-4-(3,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O3/c14-9-5-7(13(17)18)1-4-12(9)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUJNBYXRCUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


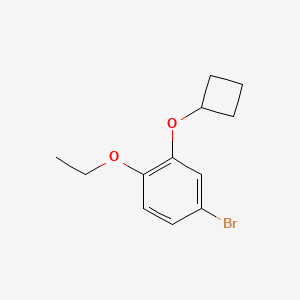

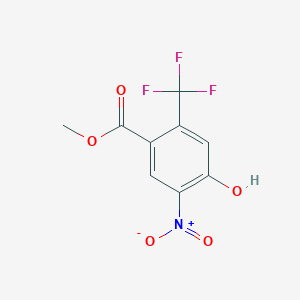
![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
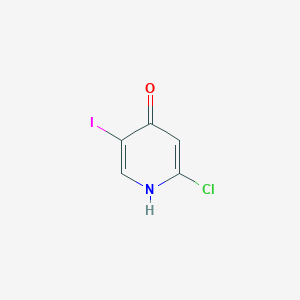
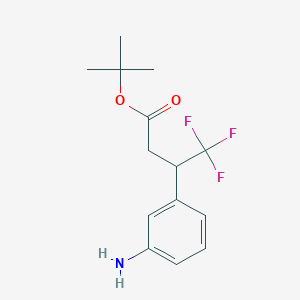
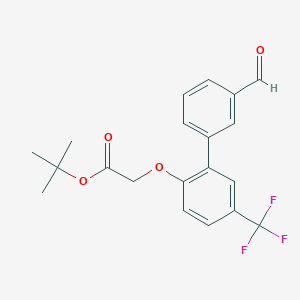
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
